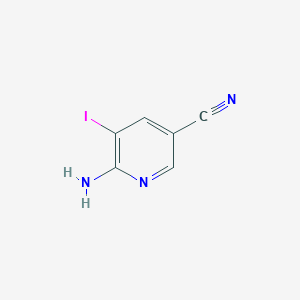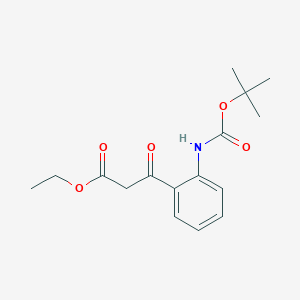
6-Amino-5-iodonicotinonitrile
描述
6-Amino-5-iodonicotinonitrile: is an organic compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
-
Silver Trifluoroacetate Method:
Starting Materials: 6-Amino-3-pyridinecarbonitrile, silver trifluoroacetate, iodine.
Reaction Conditions: The reaction involves heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate in 1,2-dichloroethane under reflux for 5 hours. Iodine is then added, and the mixture is heated for an additional 18 hours.
-
Copper(I) Iodide Method:
Industrial Production Methods:
化学反应分析
Types of Reactions:
-
Substitution Reactions:
Common Reagents and Conditions: The compound can undergo substitution reactions, particularly halogen exchange reactions, using reagents like sodium iodide and copper(I) iodide in solvents such as dioxane.
Major Products: These reactions typically yield iodinated derivatives of nicotinonitrile.
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that standard reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) could be employed.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 6-Amino-5-iodonicotinonitrile serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Anticancer Agents:
Industry:
作用机制
The exact mechanism of action for 6-amino-5-iodonicotinonitrile is not well-documented. its potential biological activity could involve interactions with cellular proteins or nucleic acids, given its structural similarity to other bioactive pyridine derivatives. Further research is needed to elucidate its molecular targets and pathways.
相似化合物的比较
6-Amino-3-pyridinecarbonitrile: A precursor in the synthesis of 6-amino-5-iodonicotinonitrile.
6-Amino-5-bromonicotinonitrile: Another halogenated derivative of nicotinonitrile used in similar synthetic applications.
Uniqueness:
属性
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)








![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
